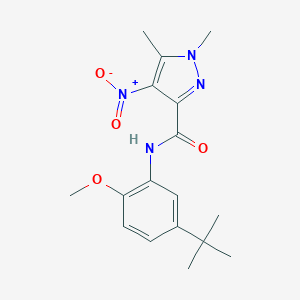![molecular formula C22H21NO4 B213667 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects, potentially slowing the progression of these neurodegenerative diseases.
作用機序
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific proteins and enzymes, leading to the inhibition of their activity. For example, in cancer cells, this compound has been found to inhibit the activity of the protein AKT, which is involved in cell growth and survival. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, which are characteristic of these diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, allowing for targeted inhibition of these molecules. However, one limitation is that this compound may have off-target effects, leading to unintended consequences. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several future directions for research involving 4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound, allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, the development of more specific and potent derivatives of this compound may lead to improved therapeutic agents for cancer and neurodegenerative diseases.
合成法
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenol with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-methoxyaniline and benzoyl chloride. The final product is obtained through recrystallization.
特性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-6-3-5-18(13-19)23-22(24)17-11-9-16(10-12-17)15-27-21-8-4-7-20(14-21)26-2/h3-14H,15H2,1-2H3,(H,23,24) |
InChIキー |
IKIKGXVJASXNRM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
正規SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

